![molecular formula C17H30N4 B4413691 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine](/img/structure/B4413691.png)
4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine
Overview
Description
4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine, also known as CTMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMP belongs to the class of piperidine compounds and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The exact mechanism of action of 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters and enhances cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity, enhance cognitive function, and improve attention and focus. Additionally, this compound has been shown to increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine transporters, which makes it an ideal compound for studying the effects of these neurotransmitters on cognitive function. However, one of the main limitations of using this compound in lab experiments is its potential for abuse. This compound is a stimulant and has been shown to have addictive properties.
Future Directions
There are several future directions for the study of 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine. One area of research is the development of new this compound analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to fully understand the potential risks associated with the use of this compound, particularly in the context of drug abuse and addiction.
Scientific Research Applications
4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including ADHD and narcolepsy. This compound has been shown to enhance cognitive function and improve attention and focus in animal models. Additionally, this compound has been studied for its potential use as a treatment for drug addiction and depression.
properties
IUPAC Name |
4-[(4-cyclopropyltriazol-1-yl)methyl]-1-(2-methylpentyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-3-4-14(2)11-20-9-7-15(8-10-20)12-21-13-17(18-19-21)16-5-6-16/h13-16H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRSMFWQYAXXAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCC(CC1)CN2C=C(N=N2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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